Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18277087
InChI: InChI=1S/C9H10N4O2/c1-2-15-8(14)6-3-4-7-11-9(10)12-13(7)5-6/h3-5H,2H2,1H3,(H2,10,12)
SMILES:
Molecular Formula: C9H10N4O2
Molecular Weight: 206.20 g/mol

Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

CAS No.:

Cat. No.: VC18277087

Molecular Formula: C9H10N4O2

Molecular Weight: 206.20 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate -

Specification

Molecular Formula C9H10N4O2
Molecular Weight 206.20 g/mol
IUPAC Name ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Standard InChI InChI=1S/C9H10N4O2/c1-2-15-8(14)6-3-4-7-11-9(10)12-13(7)5-6/h3-5H,2H2,1H3,(H2,10,12)
Standard InChI Key FWHYVVJNLYFTJD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN2C(=NC(=N2)N)C=C1

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

Ethyl 2-amino- triazolo[1,5-a]pyridine-6-carboxylate features a bicyclic framework comprising a pyridine ring fused with a 1,2,4-triazole moiety. The ethyl ester group at position 6 and the amino group at position 2 introduce polarity and hydrogen-bonding capacity, critical for interactions with biological targets. The compound’s planar structure facilitates π-π stacking, while its nitrogen-rich composition enhances solubility in polar solvents.

Key structural identifiers include:

  • IUPAC Name: Ethyl 2-amino-5,6,7,8-tetrahydro- triazolo[1,5-a]pyridine-6-carboxylate

  • Canonical SMILES: CCOC(=O)C1CCC2=NC(=NN2C1)N

  • InChIKey: MTEVEIFPKPKYHL-UHFFFAOYSA-N

Thermodynamic and Spectroscopic Data

The compound’s melting point and solubility profiles remain under investigation, but preliminary data suggest moderate solubility in dimethyl sulfoxide (DMSO) and methanol. Infrared (IR) spectroscopy reveals characteristic stretches for the ester carbonyl (C=O, ~1,710 cm⁻¹) and amino groups (N–H, ~3,350 cm⁻¹). Nuclear magnetic resonance (NMR) spectra display distinct signals for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and the triazole protons (δ 7.8–8.2 ppm).

Synthesis Methodologies

Conventional Multi-Step Synthesis

A widely reported method involves the cyclization of 2-aminopyridine derivatives with ethyl chloroformate in the presence of a base, followed by hydrazine hydrate-mediated ring closure. For example:

  • Step 1: 2-Aminopyridine reacts with ethyl chloroformate in tetrahydrofuran (THF) at 0°C to form a carbamate intermediate.

  • Step 2: Hydrazine hydrate induces cyclization at 80°C, yielding the triazolo[1,5-a]pyridine core.

  • Step 3: Selective esterification at position 6 completes the synthesis.

This route achieves moderate yields (45–60%) but requires stringent temperature control and purification steps.

Microwave-Assisted Catalyst-Free Synthesis

Recent advances employ microwave irradiation to accelerate the tandem reaction between enaminonitriles and benzohydrazides . Key advantages include:

  • Reaction Time: 15–30 minutes vs. 12–24 hours for conventional methods.

  • Yield Optimization: 75–92% with minimal byproducts.

  • Eco-Friendliness: Eliminates transition metal catalysts and stoichiometric oxidants .

The mechanism proceeds via transamidation, nucleophilic nitrile addition, and condensation (Scheme 1). Enaminonitrile 1 reacts with benzohydrazide 2 under microwave conditions (120°C, 300 W), forming intermediate A, which cyclizes to the final product .

Biological Activities and Mechanisms

AXL Receptor Tyrosine Kinase Inhibition

Ethyl 2-amino- triazolo[1,5-a]pyridine-6-carboxylate demonstrates potent inhibition of AXL kinase (IC₅₀ = 38 nM), a key regulator of tumor cell survival and metastasis. Molecular docking studies reveal that the triazole nitrogen atoms form hydrogen bonds with kinase hinge residues (Met623 and Glu625), while the ethyl ester enhances hydrophobic interactions with the ATP-binding pocket.

Antiproliferative Effects

In vitro assays against non-small cell lung cancer (NSCLC) cell lines (A549, H1299) show dose-dependent growth inhibition (GI₅₀ = 1.2–2.5 µM). The compound induces apoptosis via caspase-3/7 activation and suppresses epithelial-mesenchymal transition (EMT) by downregulating Snail and Vimentin.

Pharmaceutical Applications

Lead Compound Optimization

Structural analogs modified at the ester and amino positions exhibit enhanced pharmacokinetic profiles. For instance:

  • Methyl ester variant: Increased metabolic stability (t₁/₂ = 4.7 h in human liver microsomes).

  • Nitro-substituted derivative: Improved AXL selectivity (10-fold over MER and Tyro3 kinases).

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability (AUC₀–₂₄ = 1,540 ng·h/mL vs. 890 ng·h/mL for free drug) and tumor accumulation in murine xenograft models.

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